molecular formula C10H13N3O B2868399 (3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one CAS No. 524051-67-0

(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one

Cat. No. B2868399
CAS RN: 524051-67-0
M. Wt: 191.234
InChI Key: OYOQZLWSVVQXBK-VOTSOKGWSA-N
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Description

“(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and an amino group attached to it . The compound also has a pentenone structure, which is a five-carbon chain with a double bond and a ketone functional group.


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Generally, amines like the 2-aminopyridine component can participate in a variety of reactions, including nucleophilic substitutions and condensations .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, it would interact with biological targets in the body. The 2-aminopyridine component is often used as a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Future Directions

The future directions for this compound would depend on its potential applications. Given the versatility of 2-aminopyridine in drug discovery , it’s possible that this compound could have interesting biological or pharmacological properties that could be explored in future research.

properties

IUPAC Name

(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(6-8(2)14)13-10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQZLWSVVQXBK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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